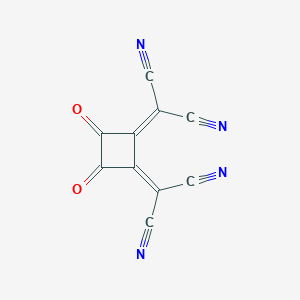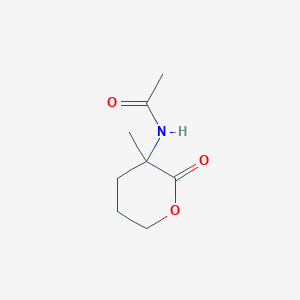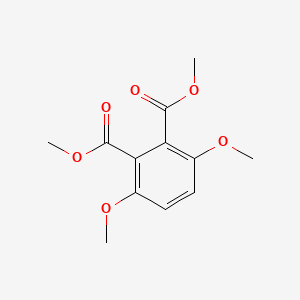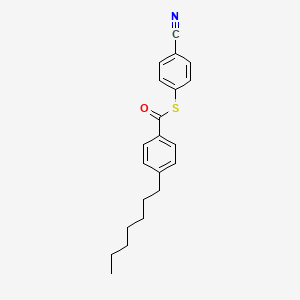
2,2'-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile is an organic compound characterized by a cyclobutane ring with two dioxo groups and two propanedinitrile groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile typically involves the cycloaddition reactions of suitable precursors. One common method involves the reaction of cyclobutene derivatives with dicyanomethylene compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired compound .
化学反応の分析
Types of Reactions
2,2’-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The nitrile groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxo derivatives, while reduction can produce amines or alcohols .
科学的研究の応用
2,2’-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals
作用機序
The mechanism of action of 2,2’-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress within cells .
類似化合物との比較
Similar Compounds
3,4-Dihydroxycyclobutane-1,2-dione: Similar in structure but with hydroxyl groups instead of nitrile groups.
Cyclobutane-1,2-dione: Lacks the nitrile groups and has different reactivity.
Cyclobutene derivatives: Share the cyclobutane ring but differ in functional groups.
Uniqueness
2,2’-(3,4-Dioxocyclobutane-1,2-diylidene)dipropanedinitrile is unique due to its combination of dioxo and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
特性
CAS番号 |
65268-47-5 |
|---|---|
分子式 |
C10N4O2 |
分子量 |
208.13 g/mol |
IUPAC名 |
2-[2-(dicyanomethylidene)-3,4-dioxocyclobutylidene]propanedinitrile |
InChI |
InChI=1S/C10N4O2/c11-1-5(2-12)7-8(6(3-13)4-14)10(16)9(7)15 |
InChIキー |
DRPFWYGSVPLKSD-UHFFFAOYSA-N |
正規SMILES |
C(#N)C(=C1C(=C(C#N)C#N)C(=O)C1=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)

![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)








